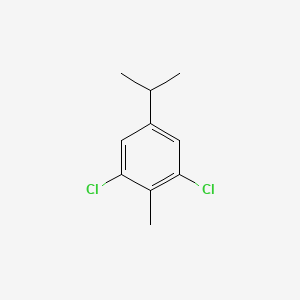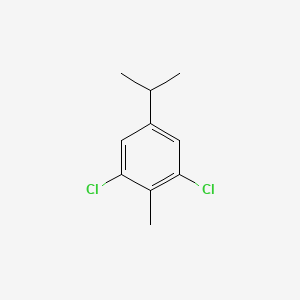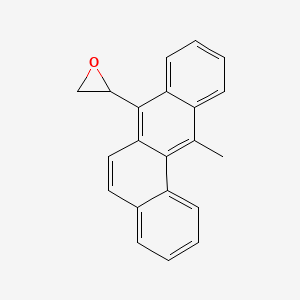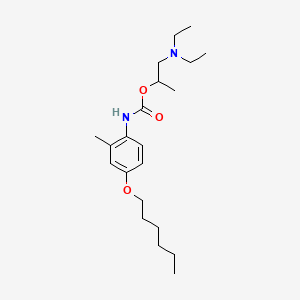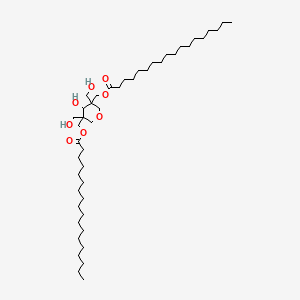
Anhydroenneaheptitol 3,5-distearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anhydroenneaheptitol 3,5-distearate is a chemical compound with the molecular formula C45H86O8. It is an ester derivative of anhydroenneaheptitol, specifically formed by the esterification of anhydroenneaheptitol with stearic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anhydroenneaheptitol 3,5-distearate typically involves the esterification of anhydroenneaheptitol with stearic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-180°C for several hours to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using a continuous flow reactor. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and improving efficiency.
Chemical Reactions Analysis
Types of Reactions: Anhydroenneaheptitol 3,5-distearate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield anhydroenneaheptitol and stearic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the ester groups to alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Potassium permanganate, chromic acid, acidic or basic medium.
Reduction: Lithium aluminum hydride, dry ether, low temperatures.
Major Products:
Hydrolysis: Anhydroenneaheptitol and stearic acid.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Anhydroenneaheptitol 3,5-distearate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism and enzyme interactions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions and its biocompatibility.
Industry: Utilized in the production of cosmetics, lubricants, and as an additive in food products for its emulsifying properties.
Properties
| 67953-14-4 | |
Molecular Formula |
C45H86O8 |
Molecular Weight |
755.2 g/mol |
IUPAC Name |
[4-hydroxy-3,5-bis(hydroxymethyl)-5-(octadecanoyloxymethyl)oxan-3-yl]methyl octadecanoate |
InChI |
InChI=1S/C45H86O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(48)52-39-44(35-46)37-51-38-45(36-47,43(44)50)40-53-42(49)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43,46-47,50H,3-40H2,1-2H3 |
InChI Key |
FTTUXMDJGRNMLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1(COCC(C1O)(CO)COC(=O)CCCCCCCCCCCCCCCCC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


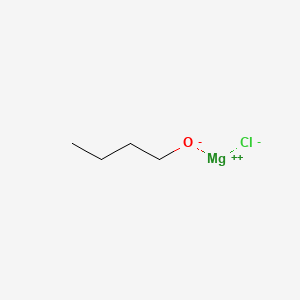
![3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13764257.png)

